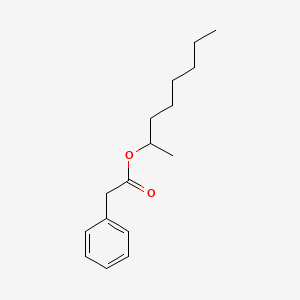
Benzeneacetic acid, 1-methylheptyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzeneacetic acid, 1-methylheptyl ester: is an organic compound with the molecular formula C_16H_24O_2. It is an ester derived from benzeneacetic acid and 1-methylheptanol. Esters are known for their pleasant fragrances and are often used in the flavor and fragrance industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzeneacetic acid, 1-methylheptyl ester can be synthesized through an esterification reaction. This involves reacting benzeneacetic acid with 1-methylheptanol in the presence of an acid catalyst, typically concentrated sulfuric acid. The reaction is as follows:
C8H17OH+C8H7COOH→C16H24O2+H2O
The reaction mixture is heated under reflux to drive the reaction to completion. The ester is then purified by distillation.
Industrial Production Methods: In an industrial setting, the esterification process is scaled up using large reactors. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and advanced separation techniques, such as distillation and crystallization, ensures efficient production.
Analyse Chemischer Reaktionen
Types of Reactions:
Hydrolysis: Benzeneacetic acid, 1-methylheptyl ester can undergo hydrolysis in the presence of an acid or base to yield benzeneacetic acid and 1-methylheptanol.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.
Transesterification: It can undergo transesterification with another alcohol to form a different ester.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis uses dilute hydrochloric acid, while basic hydrolysis (saponification) uses sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Transesterification: Catalysts like sodium methoxide or sulfuric acid.
Major Products:
Hydrolysis: Benzeneacetic acid and 1-methylheptanol.
Reduction: Benzeneacetic acid and 1-methylheptanol.
Transesterification: A new ester and the corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzeneacetic acid, 1-methylheptyl ester is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules.
Biology and Medicine: While specific biological applications are limited, esters like this compound are studied for their potential use in drug delivery systems due to their ability to form biodegradable polymers.
Industry: This ester is used in the fragrance industry due to its pleasant aroma. It is also used as a solvent in various industrial applications.
Wirkmechanismus
The mechanism of action of benzeneacetic acid, 1-methylheptyl ester in chemical reactions involves nucleophilic acyl substitution. The ester carbonyl carbon is electrophilic and can be attacked by nucleophiles, leading to the formation of various products depending on the reaction conditions.
Vergleich Mit ähnlichen Verbindungen
- Benzeneacetic acid, methyl ester
- Benzeneacetic acid, ethyl ester
- Benzeneacetic acid, propyl ester
Comparison:
- Benzeneacetic acid, 1-methylheptyl ester has a longer alkyl chain compared to its methyl, ethyl, and propyl counterparts, which affects its physical properties such as boiling point and solubility.
- The longer alkyl chain also influences its fragrance profile, making it unique in the flavor and fragrance industry.
Eigenschaften
| 92883-25-5 | |
Molekularformel |
C16H24O2 |
Molekulargewicht |
248.36 g/mol |
IUPAC-Name |
octan-2-yl 2-phenylacetate |
InChI |
InChI=1S/C16H24O2/c1-3-4-5-7-10-14(2)18-16(17)13-15-11-8-6-9-12-15/h6,8-9,11-12,14H,3-5,7,10,13H2,1-2H3 |
InChI-Schlüssel |
KYCBZZUCPBSSTN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(C)OC(=O)CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-{2-[(1,3-Benzothiazol-2-yl)sulfanyl]ethoxy}ethoxy)ethan-1-ol](/img/no-structure.png)
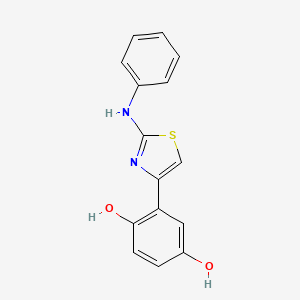
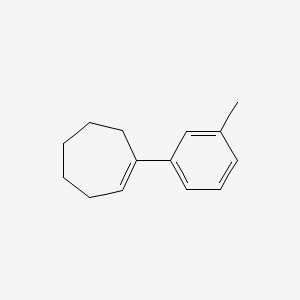

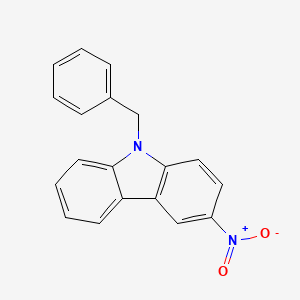
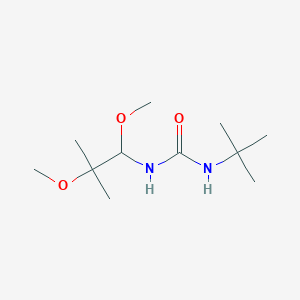
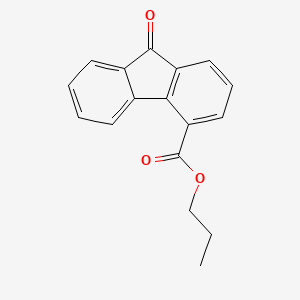
![4-Methyl-5,6-dihydro-4H-imidazo[1,2-d]tetrazole](/img/structure/B14361337.png)

